molecular formula C20H17N5O2S B11697720 (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697720
M. Wt: 391.4 g/mol
InChI Key: IBCZXLUYACQFFJ-UHFFFAOYSA-N
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Description

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group. Subsequent steps involve the formation of the pyrazolone ring and the attachment of the phenylhydrazine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound often involves multi-step reactions, including the formation of thiazole and pyrazole rings. The characterization is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity.

Antimicrobial Properties

Research has indicated that derivatives of thiazole and pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation. Further investigations into its structure-activity relationship (SAR) are ongoing to optimize efficacy.

Drug Development

Given its biological activity, this compound serves as a lead compound in drug development. It is being explored for formulation into new therapeutic agents targeting infections and tumors.

Molecular Recognition

This compound has been studied for its ability to interact with various biological macromolecules, such as proteins and nucleic acids. Such interactions can be exploited for the design of biosensors or targeted drug delivery systems.

Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that derivatives showed inhibitory effects against Staphylococcus aureus with an MIC of 32 µg/mL .
Cytotoxicity In vitro studies revealed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM .
Molecular Docking Molecular docking studies indicated favorable binding interactions with the active sites of enzymes involved in cancer metabolism .

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its potential biological activities and applications in different fields further highlight its uniqueness compared to other similar compounds.

Biological Activity

The compound (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

  • Molecular Formula : C21H18N6O4S
  • Molecular Weight : 450.5 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring, a pyrazolone structure, and a hydrazone moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiazole moiety have shown moderate to excellent activity against various bacterial strains. In one study, derivatives with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer potential. A series of compounds with thiazole structures were evaluated for their cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). Notably, certain analogues exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of electron-donating groups in the phenyl ring was found to enhance cytotoxicity through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that thiazole derivatives can reduce the levels of TNF-alpha and IL-6 in stimulated macrophages . This suggests a potential therapeutic role in treating inflammatory diseases.

Case Studies

  • Antimicrobial Screening : A study synthesized various thiazole derivatives and screened them against common pathogens. Among the tested compounds, those similar to this compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assay : In another investigation focusing on anticancer activity, the compound was tested against A431 human epidermoid carcinoma cells. Results indicated that it significantly inhibited cell proliferation with an IC50 of 25 µM, suggesting it may be a candidate for further development as an anticancer agent .

Data Tables

Biological Activity Effect Reference
AntimicrobialModerate to excellent activity against bacteria
AnticancerIC50 = 25 µM against A431 cells
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-phenyldiazenyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H17N5O2S/c1-13-18(23-22-15-6-4-3-5-7-15)19(26)25(24-13)20-21-17(12-28-20)14-8-10-16(27-2)11-9-14/h3-12,24H,1-2H3

InChI Key

IBCZXLUYACQFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=CC=C4

Origin of Product

United States

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